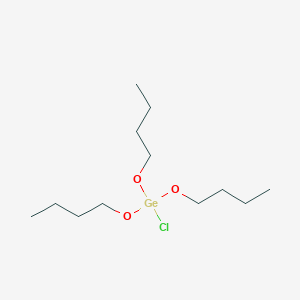
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide is an organic compound that belongs to the class of oxacyclic compounds. It is characterized by a dioxolane ring structure with two methyl groups at the 2-position and a carbonitrile oxide group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide typically involves the acetalization of aldehydes or ketones with ethylene glycol. This reaction forms the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of acetalization and nitrile oxide chemistry can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile oxide group to other functional groups.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide involves its reactivity with various molecular targets. The dioxolane ring can interact with nucleophiles, while the carbonitrile oxide group can participate in cycloaddition reactions. These interactions can lead to the formation of stable intermediates and products that are useful in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonitrile oxide.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a methanol group at the 4-position.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Features a methanamine group at the 4-position.
Uniqueness
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide is unique due to the presence of the carbonitrile oxide group, which imparts distinct reactivity and potential applications in various fields. This differentiates it from other similar compounds that lack this functional group.
Eigenschaften
CAS-Nummer |
90137-36-3 |
|---|---|
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3-dioxolane-4-carbonitrile oxide |
InChI |
InChI=1S/C6H9NO3/c1-6(2)9-4-5(10-6)3-7-8/h5H,4H2,1-2H3 |
InChI-Schlüssel |
OUIUJQOHRZYPJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)C#[N+][O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)




![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)



![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)

